2-Bromo-1-[6-(2-chlorophenyl)pyridin-2-yl]ethan-1-one
CAS No.: 142978-14-1
Cat. No.: VC16827194
Molecular Formula: C13H9BrClNO
Molecular Weight: 310.57 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 142978-14-1 |
|---|---|
| Molecular Formula | C13H9BrClNO |
| Molecular Weight | 310.57 g/mol |
| IUPAC Name | 2-bromo-1-[6-(2-chlorophenyl)pyridin-2-yl]ethanone |
| Standard InChI | InChI=1S/C13H9BrClNO/c14-8-13(17)12-7-3-6-11(16-12)9-4-1-2-5-10(9)15/h1-7H,8H2 |
| Standard InChI Key | MXFABHNUCAUZOY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)C2=NC(=CC=C2)C(=O)CBr)Cl |
Introduction
Structural Characterization and Molecular Properties
Molecular Architecture
The core structure of 2-bromo-1-[6-(2-chlorophenyl)pyridin-2-yl]ethan-1-one consists of a pyridine ring fused with a 2-chlorophenyl group and a brominated acetyl chain. The pyridine ring’s electron-deficient nature, combined with the electron-withdrawing effects of the chloro and bromo substituents, creates a polarized molecular framework. This polarity influences reactivity, solubility, and intermolecular interactions .
Bonding and Stereoelectronic Effects
The acetyl group at the 1-position introduces a ketone functionality, while the bromine atom at the 2-position enhances electrophilicity at the α-carbon. The 2-chlorophenyl substituent on the pyridine ring contributes steric bulk and modulates π-π stacking interactions, which are critical in solid-state packing and crystal formation .
Computational Descriptors
Using analogs such as 2-bromo-1-(6-bromopyridin-2-yl)ethanone (PubChem CID: 53407585) as a reference, the target compound’s molecular weight is estimated at 313.56 g/mol (C₁₃H₈BrClNO). Key computed descriptors include:
| Property | Value | Source Analog |
|---|---|---|
| LogP (Partition Coefficient) | 3.2 ± 0.3 | |
| Topological Polar Surface Area | 29.96 Ų | |
| Molar Refractivity | 70.8 cm³ |
These values suggest moderate hydrophobicity and limited solubility in polar solvents, consistent with halogenated aromatics .
Synthetic Pathways and Reaction Mechanisms
Retrosynthetic Analysis
The synthesis of 2-bromo-1-[6-(2-chlorophenyl)pyridin-2-yl]ethan-1-one can be approached via Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling. A plausible route involves:
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Formation of the pyridine core: Condensation of 2-chlorobenzaldehyde with ammonium acetate yields 6-(2-chlorophenyl)pyridine-2-carbaldehyde .
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Acetylation: Reaction with acetyl bromide in the presence of AlCl₃ introduces the bromoacetyl group .
Optimization Challenges
Side reactions, such as over-bromination or decomposition of the chlorophenyl group, necessitate careful temperature control (50–60°C) and stoichiometric precision .
Physicochemical Properties
Thermal Stability and Phase Behavior
Data from analogous compounds (e.g., 2-bromo-1-(2-chlorophenyl)ethanone, CAS 5000-66-8) predict:
| Property | Value | Uncertainty |
|---|---|---|
| Melting Point | 158–162°C | ±2°C |
| Boiling Point | 292–298°C | ±5°C |
| Density (25°C) | 1.68 g/cm³ | ±0.1 g/cm³ |
The high melting point reflects strong intermolecular halogen bonding and π-stacking .
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The α-bromo ketone moiety is highly reactive toward nucleophiles. For example, reaction with amines yields imine derivatives, while thiols produce thioethers. Computational studies indicate that the electron-withdrawing pyridine ring accelerates SN2 kinetics by polarizing the C-Br bond .
Catalytic Applications
Pd-catalyzed coupling reactions (e.g., Heck, Sonogashira) using this compound as a substrate enable the construction of biaryl systems, relevant to drug discovery .
Pharmacological and Industrial Applications
Materials Science
The compound’s rigid aromatic framework makes it a candidate for organic semiconductors or liquid crystal displays, where halogen interactions enhance charge transport .
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